molecular formula C15H20N4OS2 B269992 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide

Katalognummer B269992
Molekulargewicht: 336.5 g/mol
InChI-Schlüssel: JGQYLBIQRXXBQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has gained significant attention in recent years due to its potential therapeutic applications in various B-cell malignancies.

Wirkmechanismus

TAK-659 exerts its pharmacological effects by selectively inhibiting BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in B-cell development and function by regulating various downstream signaling molecules, including PLCγ2, AKT, and NF-κB. Inhibition of BTK by TAK-659 leads to the suppression of these signaling pathways, ultimately resulting in the induction of apoptosis in malignant B-cells.
Biochemical and physiological effects:
TAK-659 has been shown to exhibit potent and selective inhibition of BTK activity, with an IC50 value of 0.85 nM. In preclinical studies, TAK-659 has demonstrated significant anti-tumor activity in various B-cell malignancies, including CLL, MCL, and DLBCL. TAK-659 has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and ibrutinib, in preclinical models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of TAK-659 is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for various B-cell malignancies. TAK-659 has also been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects reported. However, the limitations of TAK-659 include its relatively short half-life and limited solubility, which may impact its pharmacokinetic and pharmacodynamic properties in vivo.

Zukünftige Richtungen

Despite the promising preclinical data, more research is needed to evaluate the efficacy and safety of TAK-659 in clinical trials. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of TAK-659 to enhance its clinical efficacy. Additionally, the potential synergistic effects of TAK-659 with other anti-cancer agents should be further explored. Finally, the role of TAK-659 in other B-cell malignancies, such as Waldenstrom macroglobulinemia and multiple myeloma, should be investigated.

Synthesemethoden

The synthesis of TAK-659 involves a multi-step process that begins with the preparation of 4-tert-butyl-2-aminothiazole. This is followed by the reaction of the thiazole with 4,6-dimethyl-2-chloropyrimidine to form the key intermediate, which is then coupled with 2-chloro-N-(2-hydroxyethyl)acetamide to yield TAK-659. The final product is obtained through purification and isolation procedures.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have demonstrated that TAK-659 inhibits BTK activity, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. TAK-659 has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and ibrutinib, in preclinical models.

Eigenschaften

Molekularformel

C15H20N4OS2

Molekulargewicht

336.5 g/mol

IUPAC-Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C15H20N4OS2/c1-9-6-10(2)17-13(16-9)22-8-12(20)19-14-18-11(7-21-14)15(3,4)5/h6-7H,8H2,1-5H3,(H,18,19,20)

InChI-Schlüssel

JGQYLBIQRXXBQC-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NC(=CS2)C(C)(C)C)C

Kanonische SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NC(=CS2)C(C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.